Quinoxaline-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline-2-sulfonyl fluoride is a chemical compound belonging to the quinoxaline family, which is characterized by a fused heterocyclic system consisting of a benzene ring and a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-2-sulfonyl fluoride typically involves the reaction of quinoxaline derivatives with sulfonyl fluoride reagents. One common method includes the use of quinoxaline-2-sulfonyl chloride, which is reacted with fluoride sources under controlled conditions to yield the desired sulfonyl fluoride compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure the efficient conversion of starting materials to the final product .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoxaline derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield quinoxaline-2-sulfonamides, while oxidation can produce quinoxaline-2-sulfonic acids .
Scientific Research Applications
Quinoxaline-2-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinoxaline-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development .
Comparison with Similar Compounds
Quinoxaline-2-sulfonamide: Similar in structure but contains a sulfonamide group instead of a sulfonyl fluoride group.
Quinoxaline-2-sulfonic Acid: Contains a sulfonic acid group, making it more acidic compared to the sulfonyl fluoride derivative.
Uniqueness: Quinoxaline-2-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other quinoxaline derivatives. This makes it particularly valuable in applications requiring specific chemical reactivity and stability .
Properties
IUPAC Name |
quinoxaline-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2S/c9-14(12,13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLVTHFJEVZPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.